molecular formula C13H8F2O2 B6377964 5-(2,5-Difluorophenyl)-2-formylphenol, 95% CAS No. 1261950-23-5

5-(2,5-Difluorophenyl)-2-formylphenol, 95%

Cat. No. B6377964
CAS RN: 1261950-23-5
M. Wt: 234.20 g/mol
InChI Key: HQGKLHNCXQFPSM-UHFFFAOYSA-N
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Description

5-(2,5-Difluorophenyl)-2-formylphenol, 95% (5-DF-2-FP) is a fluorinated phenol derivative that has been used in a variety of scientific research applications. It is a colorless liquid with a pungent odor and a melting point of 74-76 °C. 5-DF-2-FP is a highly reactive compound and has been used as a reagent in organic synthesis. It has also been studied for its potential applications in biochemical and physiological research.

Scientific Research Applications

5-(2,5-Difluorophenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications, including drug design, organic synthesis, and biochemistry. In drug design, 5-(2,5-Difluorophenyl)-2-formylphenol, 95% has been used as a starting material for the synthesis of various drugs. In organic synthesis, it has been used as a reagent in the synthesis of other compounds. In biochemistry, it has been used as a substrate in enzyme assays and as a fluorescent label for proteins.

Mechanism of Action

The mechanism of action of 5-(2,5-Difluorophenyl)-2-formylphenol, 95% is not fully understood, but it is believed to be related to its reactivity. The compound is highly reactive and can form covalent bonds with other compounds, which can lead to the formation of new molecules. In addition, 5-(2,5-Difluorophenyl)-2-formylphenol, 95% can be metabolized by enzymes, which can lead to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,5-Difluorophenyl)-2-formylphenol, 95% are not well understood. However, studies have shown that the compound can interact with enzymes and other proteins in the body. In addition, it has been shown to have an inhibitory effect on the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

The main advantage of 5-(2,5-Difluorophenyl)-2-formylphenol, 95% is its high reactivity, which makes it useful for a variety of organic synthesis reactions. However, the compound is highly toxic and should be handled with care. In addition, the compound is volatile and can easily evaporate, which can lead to losses during experiments.

Future Directions

The potential future directions for 5-(2,5-Difluorophenyl)-2-formylphenol, 95% include further research into its biochemical and physiological effects, as well as its potential applications in drug design and organic synthesis. In addition, further research could be done to explore the potential of using 5-(2,5-Difluorophenyl)-2-formylphenol, 95% as a fluorescent label for proteins and other molecules. Finally, further research could be done to explore the potential of using 5-(2,5-Difluorophenyl)-2-formylphenol, 95% as a reagent in other types of organic synthesis reactions.

Synthesis Methods

5-(2,5-Difluorophenyl)-2-formylphenol, 95% is synthesized by the reaction of 2,5-difluorophenol with formic acid in the presence of a catalyst. The reaction scheme is as follows:
2,5-Difluorophenol + Formic acid → 5-(2,5-Difluorophenyl)-2-formylphenol, 95% + H2O
The reaction is carried out in an inert atmosphere and at a temperature of 70-80 °C. The reaction is usually completed within 2-3 hours. The yield of 5-(2,5-Difluorophenyl)-2-formylphenol, 95% depends on the reaction conditions and can range from 50-95%.

properties

IUPAC Name

4-(2,5-difluorophenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-10-3-4-12(15)11(6-10)8-1-2-9(7-16)13(17)5-8/h1-7,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGKLHNCXQFPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)F)F)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685134
Record name 2',5'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261950-23-5
Record name 2',5'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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